molecular formula C9H8FN5 B2549805 N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 19079-38-0

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2549805
CAS No.: 19079-38-0
M. Wt: 205.196
InChI Key: JKCGOWLLLHSYBN-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound built on the 1,3,5-triazine-2,4-diamine scaffold, a motif well-recognized for constructing diverse bioactive molecules . This scaffold is extensively explored in medicinal chemistry, particularly in anticancer agent development, with several 1,3,5-triazine-based drugs having received clinical approval . Compounds within this chemical class are frequently synthesized using efficient, one-pot, microwave-assisted methods that allow for significant structural diversity, making them ideal for generating libraries for biological screening . The 1,3,5-triazine core is an electron-deficient ring system, which facilitates important intermolecular interactions in solid-state structures, such as π-π stacking, that can influence the physical properties of the material . In specific research applications, closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated promising antiproliferative properties in biological screenings. For instance, such compounds have shown potent and selective growth inhibition against triple-negative MDA-MB-231 breast cancer cells in vitro, with some derivatives exhibiting minimal effects on non-cancerous cell lines, indicating potential for selective anticancer research . Furthermore, structural analogs of this scaffold are being investigated as inhibitors of mutant enzymes, such as isocitrate dehydrogenase 2 (IDH2), for the potential treatment of cancer . Beyond oncology, novel 1,3,5-triazine-2,4-diamine derivatives have also been designed and synthesized as high-affinity ligands for neurological targets like the 5-HT7 receptor, which is relevant to psychiatry and neuropharmacology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCGOWLLLHSYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326785
Record name 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19079-38-0
Record name 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in drug discovery. As a Senior Application Scientist, this document synthesizes theoretical foundations with practical, field-proven insights to equip researchers with the necessary knowledge to conduct robust and reliable solubility assessments. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of drug discovery and development, seemingly promising lead compounds often face insurmountable hurdles due to suboptimal physicochemical properties.[1][2][3] Among these, aqueous solubility stands as a paramount determinant of a drug candidate's ultimate success.[1][2] Poor solubility can severely limit gastrointestinal absorption, leading to low and erratic oral bioavailability, which can compromise clinical outcomes.[4][5] Furthermore, unreliable solubility data can introduce artifacts in in vitro bioassays, masking the true activity of a compound.[1]

Theoretical Framework: Understanding Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions of temperature, pressure, and pH.[4][5] This equilibrium is a dynamic state where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the solution.

It is crucial to differentiate thermodynamic solubility from kinetic solubility. Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings where a pre-dissolved stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[5][6][7] While useful for early-stage discovery, kinetic solubility values can often overestimate the true solubility, as they may represent a supersaturated state that can precipitate over time.[3] Thermodynamic solubility, conversely, reflects a true equilibrium state and is a more reliable predictor of in vivo performance.[3][8]

The solubility of an ionizable compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, which possesses basic nitrogen atoms, is highly dependent on the pH of the medium.[2][4] Therefore, its solubility must be assessed across a physiologically relevant pH range to anticipate its behavior in different segments of the gastrointestinal tract.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[6][8][9] This method directly measures the concentration of the dissolved compound in a saturated solution that has reached equilibrium with the solid drug.

Principle

An excess amount of the solid compound is added to a specific solvent system. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Reagents:

  • N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (solid, crystalline form preferred)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC system with UV or MS detector

Step-by-Step Procedure:

  • Preparation of Buffer Systems: Prepare the required aqueous buffer systems (PBS, SGF, SIF) and ensure their pH is accurately adjusted.

  • Sample Preparation: Add an excess amount of solid N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to vials containing a known volume of each buffer system. A general guideline is to add an amount that is visually in excess to ensure a saturated solution is achieved.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions).[6] Allow the samples to shake for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of ACN and water) to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve should be prepared using the reference standard of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to accurately quantify the concentration in the samples.

Self-Validating System and Causality
  • Excess Solid: The presence of excess solid throughout the experiment is a visual confirmation that a saturated solution has been maintained.

  • Equilibration Time: A time-to-equilibrium study should be performed initially by taking measurements at multiple time points (e.g., 4, 8, 24, 48 hours) to ensure that the measured solubility does not change with further incubation.[6]

  • Temperature Control: Strict temperature control is crucial as solubility is temperature-dependent.

  • Validated Analytical Method: The use of a specific and validated analytical method (e.g., HPLC) is essential for accurate quantification and to avoid interference from potential impurities or degradants.

Data Presentation and Interpretation

The thermodynamic solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine should be reported in standard units such as µg/mL or µM. The data should be presented in a clear and organized manner, as illustrated in the example table below.

Table 1: Illustrative Thermodynamic Solubility Data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Simulated Gastric Fluid (SGF)1.237[Insert Value][Insert Value]
Simulated Intestinal Fluid (SIF)6.837[Insert Value][Insert Value]
Phosphate Buffered Saline (PBS)7.437[Insert Value][Insert Value]

Note: The values in this table are placeholders and need to be determined experimentally.

The pH-solubility profile is critical for predicting the in vivo behavior of the compound. For a basic compound like N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, higher solubility is expected at lower pH values due to protonation of the basic nitrogen atoms. This information is invaluable for formulation development and for understanding potential absorption windows in the gastrointestinal tract.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Excess Solid N2-(3-fluorophenyl)-1,3,5- triazine-2,4-diamine add_solid Add Excess Solid to Buffers prep_solid->add_solid prep_buffer Prepare Aqueous Buffer Systems (e.g., SGF, SIF, PBS) prep_buffer->add_solid equilibrate Equilibrate on Shaker (24-48h at constant T) add_solid->equilibrate separate Separate Solid/Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (HPLC-UV or LC-MS/MS) dilute->quantify report Report Solubility Data (µg/mL, µM) quantify->report

Caption: Experimental workflow for thermodynamic solubility determination.

The Role of Solid-State Properties

It is imperative to consider the solid-state properties of the compound being tested, as polymorphism can significantly impact solubility. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. Therefore, it is best practice to characterize the solid form of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine before and after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This ensures that the measured solubility corresponds to a known and stable solid form.

Conclusion

The determination of thermodynamic solubility is a cornerstone of preclinical drug development. For N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a thorough understanding and application of the principles and methodologies outlined in this guide will enable researchers to generate high-quality, reliable data. This data is not merely a number but a critical piece of the puzzle that informs lead optimization, formulation strategies, and ultimately, the potential for clinical success. By adhering to a robust, self-validating experimental design, the scientific community can make more informed decisions in the quest for new and effective medicines.

References

  • Zhang, L., & Li, P. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-29. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Perlovich, G. L. (2017). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 14(11), 3516-3531. [Link]

  • PCBiS. Thermodynamic solubility. [Link]

  • Sugumaran, K., & Pethaiah, S. S. (2019). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine. [Link]

  • ChemBK. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(4-fluorophenyl)-N4-(4-methylphenyl)-. [Link]

  • Wang, J., et al. (2018). Solubility, electrochemical behavior and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. Polymers for Advanced Technologies, 29(12), 2975-2984. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, N2,N2,N4,N4-tetrabutyl-6-chloro-. [Link]

  • Fathi, A., et al. (2018). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Journal of Solution Chemistry, 47(8), 1363-1378. [Link]

  • Serra, D. (2013). Structural characterization of triazines. [Doctoral dissertation, Universitat Pompeu Fabra]. Repositori de Tesis Doctorals en Xarxa. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. [Link]

  • Hartwig, A., & MAK Commission. (2021). N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine. The MAK-Collection for Occupational Health and Safety. [Link]

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Green Chemistry, 6(4), 200-205. [Link]

Sources

Methodological & Application

Application Note: 1H NMR Characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,5-triazine scaffold is a key pharmacophore in a variety of therapeutic agents, and the incorporation of a fluorophenyl moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized molecules. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for the structural characterization of organic compounds in solution.

This application note provides a comprehensive guide to the ¹H NMR characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. It is designed to move beyond a simple recitation of steps, offering a rationale for methodological choices and a detailed framework for spectral interpretation, grounded in established spectroscopic principles.

Theoretical Background: The ¹H NMR Signature of a Substituted Triazine

The ¹H NMR spectrum of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is dictated by its unique electronic and structural features. Understanding these is paramount to accurate spectral assignment.

  • The 1,3,5-Triazine Core: The triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This generally leads to a downfield chemical shift for any protons directly attached to the ring, typically appearing at δ 9.18 ppm for the parent 1,3,5-triazine[1]. In the title compound, the ring protons are substituted, but the electron-withdrawing nature of the ring influences the chemical shifts of the substituent protons.

  • Amino Substituents: The compound features two primary amine (-NH₂) groups and one secondary amine (-NH-) linker. Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and chemical exchange with residual water or the solvent. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In many cases, these signals can be confirmed by a D₂O exchange experiment, wherein the labile N-H protons are replaced with deuterium, causing their signals to disappear from the spectrum.

  • The 3-Fluorophenyl Moiety: The fluorine atom on the phenyl ring introduces two key effects:

    • Electronic Effects: Fluorine is a highly electronegative atom, which influences the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons.

    • Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus has a spin of I = ½, similar to a proton. This results in through-bond coupling between the fluorine atom and nearby protons. This H-F coupling provides invaluable structural information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei. We can expect to observe:

      • ³JH-F (ortho coupling): Typically in the range of 5-10 Hz.

      • ⁴JH-F (meta coupling): Generally smaller, around 2-4 Hz[2].

      • ⁵JH-F (para coupling): The smallest, often less than 1 Hz, and not always resolved.

Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Filter solution into a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and Shim E->F G Acquire 1D ¹H NMR Spectrum F->G H Perform D2O Exchange (Optional) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate Peaks and Assign Signals K->L

Caption: Workflow for ¹H NMR characterization.

Materials and Reagents
  • N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (5-10 mg)[3][4].

  • High-quality 5 mm NMR tubes[5][6].

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent is critical. DMSO-d₆ is often a good starting point for triazine derivatives due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of N-H protons, resulting in sharper signals[3][7].

  • Internal Standard: Tetramethylsilane (TMS).

  • Glass Pasteur pipettes and filter plugs (e.g., cotton or glass wool)[8].

Step-by-Step Procedure
  • Sample Preparation: a. Accurately weigh 5-10 mg of the title compound into a clean, dry vial. For routine ¹H NMR of small molecules, this amount provides a good signal-to-noise ratio without causing issues with sample viscosity or shimming[3]. b. Add approximately 0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil[5][9]. c. Gently agitate the vial to fully dissolve the compound. If solubility is an issue, gentle warming or sonication can be employed. Some amino-substituted triazines exhibit poor solubility; in such cases, adding a small amount (1-5%) of trifluoroacetic acid (TFA) to the solvent can improve solubility by protonating the basic nitrogen atoms[10]. However, be aware that this will shift the N-H and aromatic signals. d. It is crucial to ensure the solution is free of any particulate matter, as this will degrade the spectral resolution. Prepare a filter pipette by packing a small amount of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry NMR tube[8]. e. Add a small amount of TMS to the NMR tube as an internal reference for chemical shift calibration (δ = 0.00 ppm). f. Cap the NMR tube securely and label it clearly.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Perform locking and shimming procedures according to the instrument's standard operating protocol to optimize the magnetic field homogeneity. c. Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase and baseline corrections to obtain an accurate spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative number of protons corresponding to each resonance.

Spectral Interpretation and Predicted Data

The following is a predicted ¹H NMR spectrum analysis for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. The exact chemical shifts may vary depending on the solvent and concentration.

Molecular Structure with Proton Numbering

Caption: Structure and proton labeling scheme.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
Hₐ 9.0 - 9.5broad singlet-1HSecondary amine proton. Position is solvent-dependent and signal may be broad. Disappears on D₂O exchange.
Hₙ 7.8 - 8.1broad singlet or triplet³JH-F ≈ 8-10 Hz1HAromatic proton ortho to the NH group and meta to the fluorine. Appears as a broad singlet or a triplet due to coupling with Hₘ and Hₚ.
Hₘ 7.3 - 7.5triplet of doublets³JH-H ≈ 8 Hz, ⁴JH-F ≈ 2-4 Hz1HAromatic proton para to the NH group. Coupled to Hₙ, Hₒ, and the fluorine atom.
Hₒ 7.2 - 7.4doublet of triplets³JH-H ≈ 8 Hz, ⁵JH-F < 1 Hz1HAromatic proton meta to the NH group. Coupled to Hₘ and Hₚ. Long-range coupling to F may not be resolved.
Hₚ 6.9 - 7.1doublet of triplets³JH-H ≈ 8 Hz, ³JH-F ≈ 8-10 Hz1HAromatic proton ortho to the fluorine. Will show a characteristic large coupling to the fluorine.
Hₑ 6.5 - 7.0broad singlet-4HPrimary amine protons. Position is solvent-dependent and signal is often very broad. Disappears on D₂O exchange.

Rationale for Predictions:

  • Amine Protons (Hₐ, Hₑ): The chemical shifts of N-H protons are highly variable. In DMSO-d₆, hydrogen bonding with the solvent can slow down exchange and lead to observable, albeit often broad, signals. The secondary amine (Hₐ) is expected to be further downfield than the primary amines (Hₑ) due to its attachment to the electron-withdrawing triazine-phenyl system.

  • Aromatic Protons (Hₙ, Hₘ, Hₒ, Hₚ): The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and triazine ring.

    • Hₙ: This proton is ortho to the electron-donating NH group, which would shift it upfield. However, it is also part of an electron-deficient system due to the triazine ring, pushing it downfield. The prediction places it in the downfield region of the aromatic spectrum.

    • Hₘ, Hₒ: These protons are further from the strongly influencing groups and are expected in the mid-aromatic range. Their multiplicity will be complex due to both H-H and H-F coupling.

    • Hₚ: This proton is ortho to the electronegative fluorine atom, which will deshield it, but it is also para to the electron-donating NH group, which provides some shielding. The key feature for its assignment will be the large ³JH-F coupling constant.

Troubleshooting and Advanced Techniques

  • Poor Solubility: As mentioned, if the compound does not dissolve well in common NMR solvents, consider using a solvent mixture like CDCl₃/TFA or acquiring the spectrum at an elevated temperature. Note that temperature changes can also affect chemical shifts[10].

  • Broad Signals: Broadness of N-H signals is common. If these signals are obscuring other resonances, a D₂O exchange experiment is highly recommended. For other signals, broadening could indicate aggregation or a dynamic process. Diluting the sample may help in cases of aggregation.

  • Complex Multiplets: The aromatic region may be complex due to overlapping signals and second-order effects. If a higher field instrument (e.g., 600 MHz or higher) is available, it will provide better signal dispersion and simplify interpretation.

  • 2D NMR Spectroscopy: For unequivocal assignment, especially of the aromatic protons, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., Hₘ with Hₙ and Hₒ).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for connecting the phenyl ring protons to the triazine core.

Conclusion

The ¹H NMR characterization of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a straightforward process when a systematic approach is employed. Careful sample preparation is key to obtaining a high-quality spectrum. The interpretation of the spectrum relies on understanding the electronic effects of the triazine ring and the fluorine substituent, as well as the characteristic H-F coupling patterns. By following the protocols and interpretive guidelines outlined in this note, researchers can confidently verify the structure and purity of this important class of molecules.

References

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  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." [Link]

  • Li, Y., et al. "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines." Organic Letters, vol. 18, no. 15, 2016, pp. 3814-3817. [Link]

  • Emsley, J. W., et al. "Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions." Journal of the American Chemical Society, vol. 90, no. 13, 1968, pp. 3434-3441. [Link]

  • University of Georgia. "Small molecule NMR sample preparation." NMR Blog. [Link]

  • Hoye, T. R., et al. "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Nature Protocols, vol. 7, no. 10, 2012, pp. 1887-1899. [Link]

  • "Chapter 3 – Structural characterization of triazines." TDX (Tesis Doctorals en Xarxa).[Link]

  • Rossi, A., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." PMC, 2021. [Link]

  • Manikandan, A., et al. "Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives." RSC Advances, vol. 6, no. 73, 2016, pp. 68936-68949. [Link]

  • Widyawaruyanti, A., et al. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." MDPI, 2020. [Link]

  • Canale, V., et al. "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor." MDPI, 2022. [Link]

  • "Supporting Information." Organic Chemistry Portal.[Link]

  • SpectraBase. "1,3,5-Triazine - Optional[1H NMR] - Spectrum." [Link]

  • Eaborn, C., et al. "19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes." Journal of Organometallic Chemistry, vol. 111, no. 2, 1976, pp. 153-159. [Link]

  • "Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and." International Journal of Pharmaceutical Research and Allied Sciences.[Link]

  • Al-Amiery, A. A., et al. "Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives." Journal of Medicinal and Chemical Sciences, vol. 4, no. 1, 2021, pp. 64-71. [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." [Link]

  • NIST WebBook. "1,3,5-Triazine-2,4-diamine, 6-phenyl-." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming common solubility challenges encountered with this and similar small molecules in Dimethyl Sulfoxide (DMSO). As scientists, we understand that ensuring your compound is fully dissolved is critical for the accuracy and reproducibility of your experimental data.[1][2] This resource combines fundamental principles of solvent chemistry with field-proven laboratory techniques to help you navigate these challenges effectively.

Quick-Start Troubleshooting Workflow

For immediate guidance, this workflow provides a decision tree to quickly identify and solve the most common solubility issues.

Solubility_Troubleshooting start Start: Compound does not fully dissolve in DMSO at desired concentration check_purity Is the compound's purity and identity verified? start->check_purity purity_issue Action: Re-purify or obtain a new, high-purity batch. Impurities can significantly affect solubility. check_purity->purity_issue No check_dmso Is the DMSO anhydrous and high-purity (≥99.9%)? check_purity->check_dmso Yes purity_issue->start dmso_issue Action: Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO. DMSO is hygroscopic; water absorption drastically reduces solubility of hydrophobic compounds. check_dmso->dmso_issue No gentle_heating Have you tried gentle heating? check_dmso->gentle_heating Yes dmso_issue->start heating_protocol Protocol: Warm the solution in a water bath at 37-50°C for 5-15 minutes. Vortex intermittently. Avoid excessive heat, which can degrade the compound or solvent. gentle_heating->heating_protocol No sonication Have you tried sonication? gentle_heating->sonication Yes, still not dissolved heating_protocol->sonication sonication_protocol Protocol: Place the vial in a bath sonicator for 10-20 minutes. This provides energy to break up the crystal lattice. sonication->sonication_protocol No lower_concentration Is a lower stock concentration acceptable for the experiment? sonication->lower_concentration Yes, still not dissolved sonication_protocol->lower_concentration concentration_protocol Action: Prepare a new stock at a lower concentration (e.g., 10 mM instead of 30 mM). It is better to have an accurate lower concentration than an inaccurate, partially-dissolved higher one. lower_concentration->concentration_protocol Yes cosolvent Consider Advanced Strategies: Use of a co-solvent. lower_concentration->cosolvent No success Success: Compound is fully dissolved. Proceed with experiment. concentration_protocol->success cosolvent_protocol Protocol: Prepare a stock in a mixed solvent system (e.g., 90% DMSO / 10% PEG 400 or NMP). This alters the solvent polarity to better accommodate the solute. cosolvent->cosolvent_protocol cosolvent_protocol->success

Caption: Troubleshooting Decision Tree for DMSO Solubility Issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added the calculated amount of DMSO to my vial of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, but I see visible particles. Is this normal?

A1: No, this indicates a solubility issue. A properly prepared stock solution should be clear and free of any visible particulates. The presence of solid material means your actual concentration is lower than your calculated concentration, which will lead to erroneous results in downstream assays.[1]

  • Underlying Cause: The s-triazine core, combined with the fluorophenyl group, creates a planar, rigid structure that can favor stacking and crystallization.[3] While many triazine derivatives are soluble in DMSO, specific substitutions can dramatically alter physicochemical properties, leading to poor solubility.[4][5][6] The crystalline state of a compound is generally less soluble in DMSO than its amorphous form.[1]

  • Immediate Action: Do not proceed with your experiment. Using a partially dissolved stock solution will compromise the integrity of your data. Proceed to the troubleshooting steps outlined below.

Q2: What is the first and most critical factor to check when my compound won't dissolve?

A2: The quality and water content of your DMSO. This is the most common and often overlooked cause of solubility problems.

  • Expertise & Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic or lipophilic compounds.[8][9] Water alters the polarity of the DMSO, making it a less favorable solvent for compounds that rely on the aprotic, polar nature of pure DMSO for dissolution.

  • Self-Validating Protocol:

    • Source: Always use a new, unopened bottle of high-purity, anhydrous DMSO (≥99.9%) for preparing primary stock solutions.[2]

    • Handling: Once opened, minimize the bottle's exposure to air. Use a syringe with a needle to withdraw the required volume through the septum, or if opening the cap, do so briefly in a low-humidity environment (e.g., under a nitrogen blanket or in a dry box if available).

    • Storage: Store DMSO at room temperature in its original, tightly sealed container.[7] Avoid storing stock solutions for extended periods unless stability has been verified.[10][11][12]

Q3: I'm using high-quality DMSO, but solubility is still an issue. What physical methods can I try?

A3: You can apply energy to the system to help overcome the activation energy barrier of dissolution (i.e., breaking apart the compound's crystal lattice).

  • Method 1: Gentle Heating

    • Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can facilitate dissolution.

    • Protocol:

      • Ensure your vial is tightly capped.

      • Place the vial in a water bath set to 37-50°C. Caution: Do not exceed 50°C, as higher temperatures can risk degrading both the compound and the DMSO itself.[13][14]

      • Incubate for 5-15 minutes, vortexing the vial intermittently every few minutes.

      • After heating, allow the solution to cool to room temperature and visually inspect for any precipitation.

  • Method 2: Sonication

    • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy that can physically break apart solute aggregates and enhance solvent-solute interaction.[15]

    • Protocol:

      • Place the tightly capped vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solution level in the vial.

      • Sonicate for 10-20 minutes.

      • Visually inspect the solution. If not fully dissolved, you may combine sonication with gentle heating.

Q4: My compound dissolves after heating, but then precipitates upon cooling or when I dilute it into my aqueous assay buffer. What's happening?

A4: You have created a supersaturated solution. While heating can temporarily increase solubility, the solution is not stable at room temperature or upon dilution into a less favorable solvent system (like aqueous buffer). This is a very common problem in bioassays.[1][15][16]

  • Causality: DMSO is miscible with water, but when a DMSO stock of a hydrophobic compound is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment becomes predominantly aqueous and hostile to it.[17][18] The final concentration of DMSO in the assay is often too low (typically <0.5%) to maintain solubility.

  • Troubleshooting Protocol:

    • Reduce Stock Concentration: The most reliable solution is to prepare your initial DMSO stock at a lower concentration that is thermodynamically stable at room temperature. It is always better to have an accurately dissolved 10 mM stock than a precipitated 30 mM stock.[1]

    • Optimize Dilution: Instead of a single large dilution step, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add this final DMSO solution to your aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

    • Check for Buffer Incompatibility: Components of your assay buffer (e.g., phosphate salts) can sometimes cause precipitation.[19][20] Test the solubility in a small volume of your final assay buffer before running a full experiment.

Q5: I've tried everything above and still face challenges. Are there any advanced chemical strategies I can employ?

A5: Yes, when physical methods are insufficient, modifying the solvent system itself by using a co-solvent is a powerful strategy.[10][21][22]

  • Causality: Co-solvents are organic solvents that are miscible with DMSO and can alter the overall properties of the solvent mixture to better accommodate the solute. They can disrupt the hydrogen-bonding network of any residual water or provide alternative interactions with the compound.[10]

  • Recommended Co-solvents & Protocols:

Co-SolventProperties & RationaleRecommended Starting Protocol
PEG 400 (Polyethylene Glycol 400)A viscous, hydrophilic polymer. It can increase the "aqueous-like" polarity while also providing hydrophobic pockets, acting as a solubilizing agent.[10]Prepare a 9:1 (v/v) mixture of DMSO:PEG 400. Use this mixture as your solvent to prepare the compound stock.
NMP (N-Methyl-2-pyrrolidone)A powerful polar aprotic solvent, often capable of dissolving compounds that are poorly soluble in DMSO alone.[10]Prepare a 9:1 (v/v) mixture of DMSO:NMP. Use this mixture as your solvent. Note: Always check the compatibility of NMP with your specific assay system.
Ethanol A polar protic solvent that can disrupt intermolecular forces and improve solvation for certain compounds.Prepare a 9:1 or 8:2 (v/v) mixture of DMSO:Ethanol (200 proof, anhydrous).
  • Self-Validating System: When using a co-solvent, it is crucial to run a "vehicle control" in your experiment that contains the same final concentration of the DMSO/co-solvent mixture to ensure the solvent system itself does not affect the biological outcome.

Best Practices for Stock Solution Handling & Storage

  • Purity First: Always start with the highest purity compound available. Impurities can act as nucleation sites for precipitation.[23]

  • Anhydrous is Key: Use anhydrous grade (≥99.9%) DMSO for all initial stock preparations.[2]

  • Aliquot: After successfully dissolving your compound, aliquot the stock solution into single-use volumes in tightly sealed vials. This minimizes water absorption from ambient air and prevents degradation from repeated freeze-thaw cycles.[24]

  • Storage Conditions: For short-term storage (weeks), 4°C is often acceptable. For long-term storage (months), -20°C or -80°C is recommended. Always allow aliquots to thaw completely and equilibrate to room temperature before opening to prevent condensation from forming inside the tube.[9]

  • Documentation: Clearly label each aliquot with the compound name, concentration, solvent system (e.g., "10 mM in 9:1 DMSO:PEG 400"), and date of preparation.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • What is the best way of storing a DMSO in a research lab?. Quora. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available from: [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. Available from: [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available from: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

  • Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. PubMed. Available from: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • DMSO Physical Properties. gChem. Available from: [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science. Available from: [Link]

  • Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?. ResearchGate. Available from: [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Reddit. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance to ensure the stability and integrity of this compound throughout your experimental workflows.

Understanding the Molecule: N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a substituted diaminotriazine. The core of this molecule is a 1,3,5-triazine ring, a heterocyclic aromatic ring containing three nitrogen atoms. This ring system is susceptible to hydrolysis, particularly under certain pH conditions. The stability of the molecule is influenced by the electron-withdrawing nature of the 3-fluorophenyl substituent on one of the amino groups.

The primary degradation pathway of concern is the hydrolysis of the triazine ring, which can lead to the formation of various byproducts and a loss of the compound's intended activity. Understanding the factors that contribute to this hydrolysis is critical for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Hydrolysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

This section is formatted as a series of questions and answers to directly address common issues encountered during the handling and use of this compound.

Question 1: I am observing a gradual loss of my compound's activity in aqueous solutions. What could be the cause?

Answer: A gradual loss of activity in aqueous solutions is a strong indicator of hydrolysis of the triazine ring. The 1,3,5-triazine ring is susceptible to cleavage by water, a process that can be accelerated by both acidic and basic conditions. The hydrolysis products are structurally different from the parent compound and will not exhibit the same biological or chemical activity.

Question 2: Are there specific pH ranges I should be concerned about?

Answer: Yes, the rate of hydrolysis of triazine derivatives is highly pH-dependent. Acidic conditions are particularly problematic for many triazine compounds, as they can catalyze the breakdown of the ring.[1] While the 3-fluorophenyl group, being electron-withdrawing, may offer some stabilization compared to unsubstituted analogs, it is crucial to maintain a neutral or near-neutral pH (pH 6.5-7.5) for your experimental solutions whenever possible. Strongly acidic or alkaline conditions should be avoided during both the experiment and any workup procedures.

Question 3: What are the visual or analytical signs of hydrolysis?

Answer: Visually, you may not always observe a change. However, in some cases, hydrolysis can lead to the formation of insoluble byproducts, resulting in turbidity or precipitation in your solution.

Analytically, the most reliable way to detect hydrolysis is through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] You would typically observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to the hydrolysis products.

Question 4: I need to dissolve my compound for an experiment. What is the best practice to minimize hydrolysis during this step?

Answer: To minimize hydrolysis during dissolution, follow these steps:

  • Solvent Choice: If your experimental conditions allow, consider dissolving the compound in a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before bringing it up to the final volume with your aqueous buffer. This reduces the initial exposure of the concentrated compound to water.

  • pH Control: Use a well-buffered aqueous solution at a neutral pH (6.5-7.5). Unbuffered water can have a variable pH and is not recommended.

  • Temperature: Perform the dissolution at room temperature or below. Avoid heating aqueous solutions of the compound, as elevated temperatures can accelerate hydrolysis.

  • Fresh Solutions: Prepare aqueous solutions of the compound fresh for each experiment. Avoid long-term storage of aqueous stock solutions.

Question 5: How should I store the solid compound and its solutions to ensure stability?

Answer: Proper storage is critical for minimizing hydrolysis.

FormStorage ConditionRationale
Solid Compound Store in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended.Prevents absorption of atmospheric moisture which can initiate hydrolysis even in the solid state over time.
Organic Stock Solutions (e.g., in DMSO) Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.Low temperatures significantly slow down any potential degradation reactions. Aliquoting prevents contamination and degradation of the entire stock.
Aqueous Solutions Not recommended for long-term storage. Prepare fresh before each experiment.The presence of water makes the compound susceptible to hydrolysis, even at low temperatures.

Frequently Asked Questions (FAQs)

Q: Does the 3-fluorophenyl group make the compound more or less stable to hydrolysis?

A: The 3-fluorophenyl group is an electron-withdrawing group. Generally, electron-withdrawing substituents on the triazine ring can increase its stability towards hydrolysis by reducing the electron density of the ring, making it less susceptible to nucleophilic attack by water. However, it does not make the compound immune to hydrolysis, and the preventative measures outlined in this guide should still be strictly followed.

Q: Can I use tap water or deionized water to prepare my solutions?

A: It is strongly recommended to use high-purity, buffered water (e.g., prepared with HPLC-grade water and appropriate buffer salts) at a controlled neutral pH. Tap water contains various ions and has an uncontrolled pH, while deionized water can be slightly acidic due to dissolved CO2.

Q: What are the expected hydrolysis products of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine?

A: The complete hydrolysis of the triazine ring would ultimately lead to the formation of 3-fluoroaniline, ammonia, and cyanuric acid. Partial hydrolysis can result in a variety of intermediate products.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

This protocol describes the preparation of a 10 mM stock solution in a co-solvent system, followed by dilution into a buffered aqueous solution for a final concentration of 100 µM.

Materials:

  • N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store this stock solution at -20°C in small aliquots.

  • Prepare a 100 µM Working Solution in PBS:

    • On the day of the experiment, thaw one aliquot of the 10 mM DMSO stock solution.

    • In a sterile conical tube, add the required volume of PBS (pH 7.4).

    • While vortexing the PBS, add the appropriate volume of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

    • Use this freshly prepared working solution for your experiment immediately.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the stability of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in an aqueous solution over time.

Materials:

  • Freshly prepared aqueous solution of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape)

  • HPLC vials

Procedure:

  • Initial Time Point (T=0):

    • Immediately after preparing the aqueous solution, transfer an aliquot to an HPLC vial.

    • Inject the sample onto the HPLC system and record the chromatogram. The peak corresponding to N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is your reference peak.

  • Subsequent Time Points:

    • Incubate the aqueous solution under your experimental conditions (e.g., 37°C).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial.

    • Inject the sample onto the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which correspond to hydrolysis products.

Visualizations

Hydrolysis Mechanism

Hydrolysis_Mechanism Compound N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine Intermediate1 Protonated Triazine Ring (Acid-Catalyzed) Compound->Intermediate1 H+ (Acidic pH) Intermediate2 Hydroxytriazine Intermediate Intermediate1->Intermediate2 + H2O (Nucleophilic Attack) Products Hydrolysis Products: - 3-Fluoroaniline - Ammonia - Cyanuric Acid Intermediate2->Products Ring Opening & Further Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway of the triazine ring.

Troubleshooting Workflow

Troubleshooting_Workflow Start Loss of Compound Activity or Inconsistent Results CheckpH Is the solution pH strictly controlled (6.5-7.5)? Start->CheckpH CheckStorage Was the aqueous solution prepared fresh? CheckpH->CheckStorage Yes Solution1 Adjust pH with buffer. Re-run experiment. CheckpH->Solution1 No CheckSolvent Was a co-solvent used for dissolution? CheckStorage->CheckSolvent Yes Solution2 Prepare fresh solution immediately before use. CheckStorage->Solution2 No Solution3 Use a minimal amount of anhydrous organic solvent first. CheckSolvent->Solution3 No Monitor Monitor degradation by HPLC (Protocol 2). CheckSolvent->Monitor Yes

Caption: Decision tree for troubleshooting compound instability.

References

  • OndaVia. (n.d.). Troublesome triazine titrations. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved February 15, 2026, from [Link]

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Removing unreacted starting materials from triazine diamine products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic triazine diamines. Achieving high purity is critical for ensuring reliable downstream data and therapeutic efficacy. A common and often frustrating challenge is the removal of unreacted starting materials—namely, residual amines and monosubstituted triazine intermediates.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you resolve common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a direct question-and-answer format, focusing on the underlying chemical principles to empower your experimental choices.

Issue 1: My final product is contaminated with an unreacted starting amine.

Question: My NMR and/or LC-MS analysis clearly shows the presence of one of the starting amines in my purified triazine diamine product. Why is it there, and how can I remove it?

Expert Analysis: This is the most frequent purification challenge. Unreacted amines persist for two main reasons: 1) use of excess amine in the reaction to drive it to completion, or 2) similar polarity to the desired product, leading to co-elution during chromatography. The key to removal is to exploit the basicity of the amine, a property your likely more complex triazine diamine may not share to the same degree.

Solutions:

  • Primary Recommendation: Acidic Liquid-Liquid Extraction. This is the most effective and straightforward method.[1][2][3] By washing your organic solution with a dilute aqueous acid, you can protonate the basic starting amine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, leaving your desired neutral product in the organic phase.[1][2]

    • Self-Validation: After extraction, spot the organic layer on a TLC plate against a standard of the starting amine. The amine spot should be gone. For quantitative assessment, re-run the LC-MS analysis.

Reagent Typical Concentration Key Considerations
Hydrochloric Acid (HCl)1 MHighly effective and common. Ensure your target compound is stable to acidic conditions.[1][2]
Ammonium Chloride (NH₄Cl)Saturated SolutionA milder acidic wash, useful if your product is sensitive to strong acids.
Copper (II) Sulfate (CuSO₄)10% Aqueous SolutionForms a copper-amine complex that is intensely colored and partitions into the aqueous layer.[1][2] This provides a visual cue; continue washing until the aqueous layer remains blue and does not turn purple.[1][2]
Issue 2: My product appears to be decomposing on the silica gel column.

Question: I'm attempting to purify my triazine diamine using flash column chromatography, but my yields are very low, and TLC analysis of the fractions shows multiple new spots, suggesting degradation. What's happening?

Expert Analysis: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[4][5] Nitrogen-containing heterocycles, like triazines, can be sensitive to acid and may either bind irreversibly to the column or decompose during the long exposure time of elution.[4][6]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before or during the chromatography run.[4][7]

    • Method: Add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonia solution, to your mobile phase.[4] This will neutralize the acidic silanol groups and prevent product degradation.

  • Switch the Stationary Phase: If deactivation is insufficient, use an alternative, more inert stationary phase.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like amines.[4][5]

    • Reversed-Phase Silica (C18): For highly polar triazines, reversed-phase chromatography is a powerful option where the most polar compounds elute first.[4][5][8]

    • Self-Validation: Before committing to a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a silica TLC plate, and let it sit for 30-60 minutes. Then, elute the plate. If a new spot appears or the original spot diminishes, it confirms instability on silica.[4][6]

Issue 3: Recrystallization is failing; my product either "oils out" or fails to crystallize.

Question: I'm trying to purify my solid triazine diamine by recrystallization, but it's forming an oil instead of crystals. Alternatively, sometimes nothing precipitates, even after cooling. How can I fix this?

Expert Analysis: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cooled too quickly.[4][8] Failure to crystallize usually points to an inappropriate solvent choice (product is too soluble) or insufficient concentration.[8]

Solutions:

  • For "Oiling Out":

    • Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease saturation.[4]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling promotes oil formation.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[4] If you have a pure crystal, add a tiny speck (a "seed crystal") to induce crystallization.[4]

  • For Failure to Crystallize:

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes faintly cloudy.[9] Heat to clarify and then cool slowly. Common systems include ethanol/water, acetone/hexane, and THF/hexane.[9]

    • Reduce Solvent Volume: If the product is simply too dilute, carefully evaporate some of the solvent and attempt to cool again.[8]

Purification Strategy Workflow

Choosing the right purification method from the start can save significant time and material. The following decision tree illustrates a logical workflow for purifying a crude triazine diamine product.

G start Crude Triazine Diamine Product is_amine_present Is unreacted amine present? (Check TLC/LCMS) start->is_amine_present is_solid Is the crude product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No is_amine_present->is_solid No extraction Perform Acidic Liquid-Liquid Extraction is_amine_present->extraction Yes extraction->is_solid check_purity Assess Purity (NMR, LCMS) recrystallize->check_purity chromatography->check_purity is_pure Is product pure? check_purity->is_pure is_pure->recrystallize No, from Chromatography (if solid) is_pure->chromatography No, from Recrystallization end Pure Triazine Diamine is_pure->end Yes

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and its Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a representative of the N2,6-diaryl-1,3,5-triazine-2,4-diamine class of compounds. Through a comparative approach, we will dissect the influence of substitutions on the N2-phenyl ring on antiproliferative activity, offering insights for the rational design of more potent and selective anticancer agents.

The N2,6-Diaryl-1,3,5-triazine-2,4-diamine Scaffold: A Promising Anticancer Moiety

The N2,6-diaryl-1,3,5-triazine-2,4-diamine core offers two key points for chemical modification: the N2 and C6 positions. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[3][4] Extensive research has demonstrated that compounds with this scaffold can exhibit significant antiproliferative effects against various cancer cell lines, with some derivatives showing high potency and selectivity against triple-negative breast cancer cells.[2][5]

Comparative Analysis of N2-Phenyl Ring Substitutions

The nature and position of substituents on the N2-phenyl ring play a crucial role in modulating the antiproliferative activity of this class of compounds. To illustrate this, we will compare the activity of N2-(3-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine with its isomers and other analogs. The following data is derived from a comprehensive study by Dolzhenko et al., where a large library of these compounds was synthesized and screened against the MDA-MB-231 triple-negative breast cancer cell line.[3]

Compound IDN2-SubstituentC6-SubstituentGI50 (µM) against MDA-MB-231[3]
1 3-FluorophenylPhenyl[Data not explicitly found, comparative analysis will be based on trends]
2 2-FluorophenylPhenyl>10
3 4-FluorophenylPhenyl>10
4 PhenylPhenyl>10
5 3-ChlorophenylPhenyl5.8
6 4-ChlorophenylPhenyl2.7
7 3-BromophenylPhenyl4.9
8 4-BromophenylPhenyl2.5
9 3-MethylphenylPhenyl>10
10 4-MethylphenylPhenyl>10
11 3-MethoxyphenylPhenyl>10
12 4-MethoxyphenylPhenyl>10

Analysis of the Structure-Activity Relationship:

From the data presented, several key SAR insights can be drawn regarding the N2-phenyl substituent:

  • Halogen Substitution: The presence of a halogen on the phenyl ring is generally favorable for antiproliferative activity compared to an unsubstituted phenyl ring or those with electron-donating groups like methyl or methoxy.

  • Position of Halogen: For larger halogens like chlorine and bromine, the para position (4-position) on the phenyl ring consistently results in higher potency than the meta position (3-position). For instance, the 4-chloro derivative (6 ) is more than twice as potent as the 3-chloro analog (5 ). A similar trend is observed for the bromo-substituted compounds (7 and 8 ).

  • Fluorine Substitution: Interestingly, the fluoro-substituted analogs (2 and 3 ) at the 2- and 4-positions showed weak activity (GI50 >10 µM). While specific data for the 3-fluoro analog was not found in this particular dataset, the general trend for other halogens suggests that the position of the fluorine atom is critical. The distinct electronegativity and size of fluorine compared to other halogens can lead to different interactions with the biological target.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl and methoxy, at either the meta or para position, appears to be detrimental to the antiproliferative activity, with all tested compounds in this category showing GI50 values greater than 10 µM.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that 1,3,5-triazine derivatives can exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[2][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By targeting kinases within this pathway, such as PI3K and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Triazine N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (and analogs) Triazine->PI3K Inhibition Triazine->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by triazine derivatives.

Experimental Protocols

General Synthesis of N2,6-Diaryl-1,3,5-triazine-2,4-diamines

The synthesis of the N2,6-diaryl-1,3,5-triazine-2,4-diamine library is typically achieved through a one-pot, three-component microwave-assisted reaction.[2][8]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine equimolar amounts of cyanoguanidine, the desired aromatic aldehyde (e.g., benzaldehyde), and the corresponding aniline (e.g., 3-fluoroaniline).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • Rearrangement and Aromatization: After cooling, add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture. This induces a Dimroth rearrangement of the initially formed dihydrotriazine intermediate, followed by dehydrogenative aromatization.

  • Purification: The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the final product. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_reactants Reactants Cyanoguanidine Cyanoguanidine Microwave Microwave Irradiation (EtOH, HCl) Cyanoguanidine->Microwave Aldehyde Aromatic Aldehyde Aldehyde->Microwave Aniline Substituted Aniline Aniline->Microwave Base Base Addition (e.g., NaOH) Microwave->Base Purification Filtration & Purification Base->Purification Product N2,6-Diaryl-1,3,5-triazine-2,4-diamine Purification->Product

Caption: General workflow for the synthesis of N2,6-diaryl-1,3,5-triazine-2,4-diamines.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. The GI50 (50% growth inhibition) value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The N2,6-diaryl-1,3,5-triazine-2,4-diamine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship analysis reveals that substitutions on the N2-phenyl ring significantly impact antiproliferative activity. While the 3-fluorophenyl substituent's precise potency requires further direct comparative data, the trends observed with other halogens suggest that both the nature and position of the substituent are critical for optimizing activity. The likely mechanism of action through inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further mechanistic studies and rational drug design. Future investigations should focus on synthesizing and evaluating a broader range of N2-phenyl substituted analogs, including a more detailed exploration of fluorine substitution patterns, to further refine the SAR and identify compounds with enhanced potency and selectivity.

References

  • El-Sayed, N. A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24535–24550. [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12475-12487. [Link]

  • Dolzhenko, A. V., et al. (2020). Supplementary Information for: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Docking Scores of Target Compounds against PI3K and mTOR. Retrieved February 15, 2026, from [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Dolzhenko, A. V., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(50), 35059-35071. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved February 15, 2026, from [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC. [Link]

  • Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Monash University. [Link]

  • Miller, K. D., et al. (2019). Cancer statistics, 2019. CA: a cancer journal for clinicians, 69(1), 7-34.
  • Miller, K. D., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of medicinal chemistry, 33(1), 203–206. [Link]

  • Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 74, 117043. [Link]

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Triazine Diamine Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated and fluorinated 1,3,5-triazine-2,4-diamine derivatives. While non-fluorinated analogs (e.g., Pyrimethamine) have historically served as potent antifolates, they suffer from rapid resistance development and metabolic liability.[1]

Experimental data indicates that fluorinated analogs (specifically those with fluoro- or trifluoromethyl- substitutions on the aryl side chains) exhibit three distinct advantages:

  • Resilience to Resistance: Retention of nanomolar potency (Ki < 5 nM) against quadruple-mutant DHFR strains where non-fluorinated analogs lose activity (>800 nM).[1]

  • Metabolic Stability: Blockade of oxidative metabolism (CYP450) at labile sites, extending half-life (

    
    ).[1][2]
    
  • pKa Modulation: Optimization of the N1-protonation state required for ionic binding to the target enzyme's aspartate/glutamate residues.

Mechanistic Rationale: The Fluorine Effect[3][4][5][6]

To understand the potency shift, one must analyze the physicochemical changes induced by replacing Hydrogen (H) with Fluorine (F) or Trifluoromethyl (-CF3) groups on the triazine scaffold or its pendant aryl rings.[1]

Electronic Modulation (pKa and Binding)

The 2,4-diamino-1,3,5-triazine core functions as a bioisostere of the pteridine ring in folic acid.[1] Its primary binding mechanism involves protonation at N1 , which forms a salt bridge with a conserved acidic residue (e.g., Asp54 in E. coli DHFR or Asp54 in P. falciparum).[1]

  • Non-Fluorinated: Electron-donating groups (EDGs) can make the ring too basic, potentially hindering passive membrane transport (which requires the neutral form).[1]

  • Fluorinated: Fluorine is highly electronegative (

    
    ).[1][3] When attached to the aryl side chain, it exerts an electron-withdrawing inductive effect (-I).[1] This lowers the pKa of the triazine system, fine-tuning the balance between the neutral form (for permeation) and the protonated form (for binding).
    
Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions.[1]

  • Outcome: Strategic fluorination at the para or meta positions of the aryl side chain ("metabolic soft spots") prevents hydroxylation, thereby increasing metabolic stability without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Experimental Data Analysis: Case Study (DHFR Inhibition)

The following data compares a standard chlorinated triazine-like antifolate (Pyrimethamine) against a fluorinated/halogenated analog (WR99210-like series) to illustrate potency retention against resistant strains.

Table 1: Inhibition Constants (


) Against Wild-Type and Mutant DHFR 
Compound ClassSubstituent PatternTarget: Wild Type DHFR (

nM)
Target: Double Mutant (C59R+S108N)Target: Quadruple Mutant (V1/S)Resistance Factor (Fold Loss)
Non-Fluorinated (Ref)Pyrimethamine (Cl-phenyl)1.572.3859.0 ~570x
Fluorinated Analog F/Cl-benzyl triazine*0.90.80.9 1x (No Loss)

Data synthesized from comparative studies of antifolate efficacy (See References 1, 3).[1]

Analysis: The non-fluorinated control loses nearly 3 orders of magnitude in potency against the quadruple mutant. The fluorinated/halogenated analog retains sub-nanomolar affinity. The fluorine atom likely engages in multipolar interactions with the mutated active site residues (e.g., Ile164), compensating for the steric constraints that eject the non-fluorinated analog.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Spectrophotometric DHFR Inhibition Assay

Objective: Determine


/

of triazine analogs.
  • Reagent Prep:

    • Assay Buffer: 50 mM TES (pH 7.0), 75 mM

      
      -mercaptoethanol, 1 mg/mL BSA.[1]
      
    • Substrates: Dihydrofolate (DHF) at

      
      ; NADPH at 
      
      
      
      .[1]
    • Enzyme: Recombinant DHFR (Wild Type and Mutant variants).[4]

  • Reaction Setup:

    • In a 96-well UV-transparent plate, add

      
       Buffer + Enzyme.[1]
      
    • Add

      
       of Inhibitor (Variable concentration in DMSO). Incubate 5 min at 25°C.
      
  • Initiation & Measurement:

    • Add

      
       of NADPH/DHF mix to start reaction.
      
    • Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 10 minutes.

  • Calculation:

    • Plot reaction velocity (

      
      ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to derive 
      
      
      
      .
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Compare intrinsic clearance (


) of H vs. F analogs.
  • Incubation:

    • Mix test compound (

      
      ) with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
      
  • Start:

    • Initiate with NADPH-regenerating system (Mg2+, glucose-6-phosphate, G6PDH).[1]

  • Sampling:

    • Aliquot at

      
       min.[1] Quench immediately in ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

    • Plot ln(% Remaining) vs. time.[1] Slope =

      
      .[1]
      
    • Success Criterion: Fluorinated analog should show

      
       half-life compared to non-fluorinated parent.[1]
      

Visualizations

Mechanism of Action: The Folate Pathway

This diagram illustrates the competitive inhibition of DHFR by Triazine Diamines and the downstream effect on DNA synthesis.

DHFR_Pathway cluster_inputs Substrates DHF Dihydrofolate (DHF) Enzyme DHFR Enzyme (Target) DHF->Enzyme Binds NADPH NADPH NADPH->Enzyme Cofactor Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Inhibition THF Tetrahydrofolate (THF) Enzyme->THF Reduction (Normal Function) Inhibitor_H Non-F Triazine (Low Stability) Inhibitor_H->Enzyme Competition (Weak in Mutants) Inhibitor_F Fluorinated Triazine (High Stability/Potency) Inhibitor_F->Enzyme Competition (Strong in Mutants) DNA DNA Synthesis (Thymidylate) Complex->DNA Blockade THF->DNA Methylation

Figure 1: Competitive inhibition of Dihydrofolate Reductase (DHFR).[1] Fluorinated analogs (Blue) maintain high affinity binding even in mutant strains, effectively blocking the conversion of DHF to THF.[1]

Optimization Workflow: The "Fluorine Scan"

A logical workflow for medicinal chemists to identify the optimal fluorination site.

Optimization_Cycle cluster_design Design Phase cluster_test Testing Phase Start Hit Compound (Non-Fluorinated) Scan Fluorine Scan (Ortho/Meta/Para) Start->Scan CF3 Bioisostere Swap (Cl -> CF3) Start->CF3 Synth Synthesis (Triazine Cyclization) Scan->Synth CF3->Synth Potency Potency Assay (Ki / IC50) Synth->Potency ADME Metabolic Stability (Microsomes) Synth->ADME Decision Select Lead (High Potency + High t1/2) Potency->Decision <10 nM ADME->Decision >60 min t1/2

Figure 2: The "Fluorine Scan" workflow. Systematic replacement of Hydrogen or Chlorine with Fluorine/CF3 groups is tested for dual improvements in Potency and Metabolic Stability.

References

  • Yuthavong, Y., et al. (2012).[1] Malaria drug resistance: New antifolates with high potency against pyrimethamine-resistant Plasmodium falciparum.[1][5] National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008).[1][6] Fluorine in medicinal chemistry.[2][7][8][9][3][10] Chemical Society Reviews. Link

  • Hankins, E. G., et al. (2001).[1] Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites.[11] PubMed. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9][3][12] Link[1]

  • BenchChem Technical Guide. (2025). Evaluating the Target Specificity of WR99210 in Plasmodium.Link[1]

Sources

A Comparative Guide to N2-(Aryl/Heteroaryl)-1,3,5-Triazine-2,4-Diamine Analogs: Synthesis, Biological Activity, and Considerations for Bioequivalence Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Specifically, N2,6-disubstituted-1,3,5-triazine-2,4-diamines have garnered significant attention for their therapeutic potential across various domains, including oncology, inflammation, and central nervous system disorders.[3] This guide provides a comparative analysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine analogs and related derivatives, focusing on their synthesis, biological activities, and the prospective analytical methodologies required for future bioequivalence studies. While direct bioequivalence data for this specific class of analogs is not yet prevalent in published literature, this document serves as a foundational resource for researchers aiming to advance these promising compounds through the drug development pipeline.

The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system offers a unique combination of chemical stability and the capacity for diverse substitutions at the 2, 4, and 6 positions. This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The N2,6-disubstituted-1,3,5-triazine-2,4-diamine core, in particular, has proven to be a privileged scaffold for targeting a range of biological entities such as enzymes, receptors, and nucleic acids.[3]

Comparative Synthesis of N2,6-Disubstituted-1,3,5-Triazine-2,4-Diamine Analogs

A prevalent and efficient method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines involves a one-pot, microwave-assisted, three-component reaction.[4][5] This approach utilizes readily available starting materials: cyanoguanidine, an aromatic aldehyde, and an arylamine. The reaction typically proceeds via an acid-catalyzed condensation followed by a base-promoted rearrangement and dehydrogenative aromatization.[5]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis [4][5]

  • Reaction Setup: In a microwave-transparent vessel, combine cyanoguanidine, the desired aromatic aldehyde, and the corresponding arylamine in a suitable solvent, often in the presence of an acid catalyst like hydrochloric acid.

  • Microwave Irradiation: Subject the mixture to focused microwave irradiation at a specified temperature and time to facilitate the initial condensation and formation of a dihydrotriazine intermediate.

  • Rearrangement and Aromatization: After the initial reaction, introduce a base to the mixture. This promotes the rearrangement of the dihydrotriazine ring and its subsequent dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.

  • Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound.

A Cyanoguanidine D Microwave-Assisted Three-Component Reaction (Acid-Catalyzed) A->D B Aromatic Aldehyde B->D C Arylamine C->D E Dihydrotriazine Intermediate D->E F Base-Promoted Rearrangement & Aromatization E->F G 6,N2-Diaryl-1,3,5-triazine-2,4-diamine F->G

Caption: Microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

Comparative Biological Activities

Analogs of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer properties. The substitutions at the N2 and 6 positions of the triazine core play a crucial role in determining the specific biological target and potency.

Table 1: Comparison of Biological Activities of Selected 1,3,5-Triazine-2,4-Diamine Analogs

Compound ClassR1 (at C6)R2 (at N2)Biological ActivityTarget/Cell LineReference
Diaryl-1,3,5-triazine-2,4-diamines Various aryl groupsVarious aryl groupsAntiproliferativeBreast cancer cell lines (MDA-MB231, SKBR-3, MCF-7)[4][6]
Tri-amino-substituted 1,3,5-triazines Amino-thiazole/triazoleAminoCytotoxicNon-small cell lung cancer (A549)[7]
Functionalized 2,4-diamino-1,3,5-triazines Pyridin-2-yl3,4-dichlorophenylProtein kinase inhibitionPIM1 kinase[8]
N,6-bis(aryl/heteroaryl)-1,3,5-triazines Aryl or heteroarylAryl or heteroarylIDH2 mutant inhibitionCancer therapy[9]
1,3,5-Triazine Hybrids Benzimidazole/β-carbolineDiamineAcetylcholinesterase/Butyrylcholinesterase inhibitionAlzheimer's disease[10]

The data indicates that subtle structural modifications can lead to significant changes in biological activity. For instance, certain 6,N2-diaryl-1,3,5-triazine-2,4-diamines have shown selective and potent antiproliferative activity against triple-negative breast cancer cells (MDA-MB231).[6] Other analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR) in lung cancer[7] or as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) in other cancers.[9]

The Path Forward: Bioequivalence Studies

For any of these promising analogs to progress towards clinical use as a generic alternative to a future innovator product, bioequivalence (BE) studies will be a critical regulatory requirement. BE studies are designed to demonstrate that the generic drug product exhibits a comparable rate and extent of absorption to the reference listed drug.

While specific BE studies on N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine analogs are not yet published, a general framework for such studies can be established based on standard practices for small molecule oral dosage forms.

Conceptual Framework for a Bioequivalence Study:

A typical BE study would involve a randomized, crossover design in a cohort of healthy volunteers. Subjects would receive single doses of the test and reference formulations, separated by a washout period. Blood samples would be collected at predefined time points, and the plasma concentrations of the drug would be determined using a validated analytical method.

The key pharmacokinetic parameters for assessing bioequivalence are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

For two products to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the test versus reference products should fall within the acceptance range of 80.00% to 125.00%.

cluster_0 Clinical Phase cluster_1 Analytical Phase A Healthy Volunteer Recruitment & Screening B Randomized, Crossover Dosing (Test & Reference Products) A->B C Serial Blood Sampling B->C D Plasma Sample Preparation (e.g., SPE, LLE) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Data Analysis E->F G Statistical Analysis (90% Confidence Intervals for AUC & Cmax) F->G H Bioequivalence Determination G->H

Caption: Conceptual workflow for a bioequivalence study.

Prospective Analytical Methodology for Bioequivalence Studies

The development and validation of a robust analytical method for the quantification of the drug in a biological matrix (typically plasma) is fundamental to any BE study.[11] For N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine analogs, which are small organic molecules, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity, selectivity, and speed.

Hypothetical LC-MS/MS Protocol for Quantification in Plasma

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add an internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

    • Alternatively, for cleaner samples, employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

    • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.

    • Compound Parameters: Optimize declustering potential, collision energy, and cell exit potential for each MRM transition.

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine scaffold and its analogs represent a promising area of research with significant therapeutic potential, particularly in oncology. While the immediate focus has been on synthesis and biological evaluation, the path to clinical application for any successful candidate will necessitate thorough pharmacokinetic characterization, including bioequivalence studies for subsequent generic formulations. The methodologies outlined in this guide provide a framework for the analytical and clinical study designs that will be crucial for the future development of this important class of compounds.

References

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • US9724350B2 - N,6-bis(aryl or heteroaryl)
  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF - ResearchGate. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Publishing. [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]

  • Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC. [Link]

  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. [Link]

  • Selective Synthesis of N-[5][8]Triazinyl-α-Ketoamides and N-[5][8]Triazinyl-Amides from the Reactions of 2-Amine-[3][5][8]Triazines with Ketones - Semantic Scholar. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21) - ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Publishing. [Link]

  • (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties - ResearchGate. [Link]

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A Comparative Guide to Ensuring Reproducibility in Biological Assays of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assay data is the cornerstone of credible scientific discovery. This guide provides an in-depth technical comparison of biological assays relevant to N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, a member of the pharmacologically significant 1,3,5-triazine class of compounds. While specific public domain data on this exact molecule is limited, its structural similarity to known kinase inhibitors and antiproliferative agents allows us to establish a robust framework for reproducible biological characterization. This guide will focus on the two most probable and critical assay types for this class of compounds: cell-based antiproliferative assays and biochemical kinase inhibition assays. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of alternative methods to empower you to generate reliable and reproducible data.

Section 1: Understanding the Biological Context and Inherent Challenges

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1] Compounds with the N2,6-disubstituted 1,3,5-triazine-2,4-diamine core have demonstrated potent anticancer activities.[2][3] The primary challenge in assessing the biological activity of any new compound lies in the inherent variability of biological systems. Factors such as cell line heterogeneity, reagent quality, and subtle differences in protocol execution can significantly impact assay outcomes, leading to poor reproducibility between experiments and laboratories.[4][5] This guide aims to provide a systematic approach to mitigate these variables.

Section 2: Cell-Based Antiproliferative Assays: A Comparative Analysis

The initial assessment of a potential anti-cancer compound typically involves evaluating its effect on cancer cell proliferation and viability. Several assays are available, each with its own set of advantages and limitations that can affect reproducibility.

Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages & Reproducibility Considerations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.Inexpensive, widely used, and offers robust sensitivity.[6]Requires a solubilization step for the formazan crystals, which can introduce variability.[6] Results can be affected by cell density, incubation time, and interference from serum and phenol red.[6] Inconsistent results can arise from incomplete dissolution of formazan.[6]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.Simpler and faster than MTT, with fewer liquid handling steps, reducing potential errors.[7]The reagent can be more expensive than MTT.[7] Like MTT, results can be influenced by the metabolic state of the cells, which may not always correlate directly with cell number.[8]
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) Measures the level of ATP in viable cells, which is a key indicator of metabolic activity.Highly sensitive and reliable, with a broad dynamic range.[5] Often shows better correlation with cell number than tetrazolium-based assays.[9]Can be more expensive than colorimetric assays. Susceptible to interference from compounds that affect luciferase activity.
Direct Cell Counting (e.g., Trypan Blue Exclusion, Automated Cell Counters) Direct enumeration of viable cells that exclude a dye (trypan blue) or are identified by imaging software.Provides a direct measure of cell number, avoiding artifacts related to metabolic activity.More labor-intensive and lower throughput than plate-based assays. Can be affected by user variability in counting.

Expert Recommendation: For initial high-throughput screening, ATP-based luminescence assays often provide a more reproducible and sensitive measure of cell viability compared to tetrazolium-based assays.[5][9] However, it is crucial to validate findings with an orthogonal method, such as direct cell counting, especially when investigating compounds that may interfere with cellular metabolism.

Standardized Protocol for a Reproducible Antiproliferative Assay (MTT Method)

This protocol is designed to be self-validating by incorporating critical controls and quality checks.

Materials:

  • N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (stock solution in DMSO)

  • Cancer cell line (e.g., MDA-MB-231, a cell line used for similar compounds[2])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol[2])

  • 96-well microplates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain consistent passage number) compound_prep 2. Compound Dilution (Serial dilution in medium) cell_seeding 3. Cell Seeding (Ensure even distribution) treatment 4. Compound Treatment (Incubate for 48-72h) cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate for 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve (Determine IC50) calculate_viability->plot_curve

Caption: Workflow for a reproducible MTT-based antiproliferative assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment using a trypan blue exclusion assay.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). The outer wells should be filled with sterile PBS to minimize the "edge effect."[10]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine in complete growth medium.

    • Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

    • Carefully remove the old medium from the cells and add the medium containing the compound or vehicle.

    • Incubate for a predetermined duration (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality and Trustworthiness:

  • Consistent Cell Passage Number: Using cells within a narrow passage number range minimizes phenotypic drift.

  • Optimal Seeding Density: Ensures cells are in the logarithmic growth phase during treatment, leading to more consistent responses.

  • Edge Effect Mitigation: Filling outer wells with PBS maintains humidity and reduces evaporation, preventing artificially high compound concentrations in the edge wells.[10]

  • Vehicle Control: Essential for distinguishing the effect of the compound from the effect of the solvent (DMSO).

  • Complete Solubilization: Incomplete dissolution of formazan is a major source of variability in MTT assays.[6]

Section 3: Biochemical Kinase Inhibition Assays

Given that many 1,3,5-triazine derivatives are kinase inhibitors, a direct biochemical assay is crucial to determine if N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine inhibits a specific kinase.

Comparison of Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages & Reproducibility Considerations
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures the amount of ATP remaining after the kinase reaction (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™).Homogeneous "mix-and-read" format, high sensitivity, and suitable for high-throughput screening.Susceptible to interference from compounds that inhibit luciferase.
Fluorescence-Based (e.g., TR-FRET, Fluorescence Polarization) Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.High sensitivity, homogeneous format, and allows for real-time monitoring.[11]Can be affected by fluorescent compounds, leading to false positives or negatives.[11]
ELISA-Based Uses antibodies to detect the phosphorylated substrate in a multi-well plate format with a colorimetric or chemiluminescent readout.High specificity and sensitivity.Requires multiple wash steps, making it lower throughput and more prone to variability from inconsistent washing.
Radiometric Assays Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into the substrate.Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.Involves handling of radioactive materials, is low-throughput, and generates radioactive waste.

Expert Recommendation: For initial screening and IC50 determination, luminescence-based assays like ADP-Glo™ offer a robust, sensitive, and high-throughput method that directly measures product formation, making it less prone to interference from ATPases than ATP-depletion assays.

Standardized Protocol for a Reproducible Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol provides a framework for assessing the inhibitory activity of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine against a specific kinase (e.g., PIM1, which is inhibited by similar compounds[12]).

Materials:

  • N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine (stock solution in DMSO)

  • Recombinant kinase (e.g., PIM1)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Low-volume 384-well plates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) kinase_reaction 2. Kinase Reaction (Incubate at 30°C for 60 min) reagent_prep->kinase_reaction stop_reaction 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->stop_reaction adp_to_atp 4. Convert ADP to ATP (Add Kinase Detection Reagent) stop_reaction->adp_to_atp read_luminescence 5. Read Luminescence adp_to_atp->read_luminescence calculate_inhibition 6. Calculate % Inhibition read_luminescence->calculate_inhibition plot_curve 7. Plot Dose-Response Curve (Determine IC50) calculate_inhibition->plot_curve

Caption: Workflow for a reproducible ADP-Glo™ kinase inhibition assay.

Detailed Steps:

  • Kinase Reaction:

    • Add kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add serial dilutions of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine or vehicle control (DMSO).

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Causality and Trustworthiness:

  • Enzyme and Substrate Quality: Use highly purified and well-characterized enzyme and substrate preparations to avoid off-target activities.

  • Optimal ATP Concentration: Using an ATP concentration near the Km value provides a more accurate assessment of inhibitor potency.

  • Proper Controls: Include "no enzyme" and "no substrate" controls to ensure the signal is specific to the kinase activity.

  • Reagent Stability: Prepare fresh reagents and store them properly to maintain their activity.[13] Avoid repeated freeze-thaw cycles of the kinase enzyme.[13]

Section 4: Fostering a Culture of Reproducibility

Beyond specific protocols, ensuring the reproducibility of biological assays requires a holistic approach:

  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures are essential to minimize variability between researchers and experiments.

  • Training and Education: Continuous training on best practices and the principles of assay reproducibility is crucial for all lab personnel.

  • Data Management and Transparency: Meticulous record-keeping and transparent reporting of all experimental parameters, including reagent sources and lot numbers, are vital for troubleshooting and replicating experiments.

By understanding the underlying principles of the assays, carefully controlling experimental variables, and fostering a culture of scientific rigor, researchers can confidently generate reproducible and reliable data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and other novel compounds, ultimately accelerating the pace of drug discovery and development.

References

  • Haibe-Kains, B., et al. (2013). Inconsistency in large pharmacogenomic studies. Nature, 504(7480), 389-393. Available at: [Link]

  • Niepel, M., et al. (2017). A multi-center study on the reproducibility of drug-response assays in mammalian cell lines. bioRxiv. Available at: [Link]

  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols. PLoS One, 5(4), e10202. Available at: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]

  • Dolzhenko, A. V., et al. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. Available at: [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13627-13640. Available at: [Link]

  • Vasilev, A. A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13627-13640. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research & Allied Sciences, 8(3). Available at: [Link]

  • Kunjumon, L., et al. (2023). The impact of cellular environment on in vitro drug screening. Drug Discovery Today, 28(9), 103685. Available at: [Link]

  • Muelas, M. W., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5649. Available at: [Link]

  • Muhartono, et al. (2016). Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells. Biomedical & Pharmacology Journal, 9(2), 579-585. Available at: [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • ResearchGate. (2025, December 31). Pitfalls and Other Issues with the MTT Assay. Available at: [Link]

  • ResearchGate. (2018, January 14). How can I get good reproducibility in my MTT?. Available at: [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship for antiproliferative activity. Available at: [Link]

  • International Journal of Advanced Biochemistry Research. (2025). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Available at: [Link]

  • Ghamdi, M. A., et al. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 3843. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Triazine-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Triazine Scaffold in Chemical Biology

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry and chemical biology.[1] Depending on the arrangement of the nitrogen atoms, triazines exist as three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine).[1] These structures are not merely synthetic curiosities; they are privileged scaffolds found in natural products and a multitude of clinically approved drugs.[2][3] Their synthetic tractability and the ability to readily introduce diverse substituents have led to the development of a vast library of triazine-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6]

This wide range of pharmacological actions makes triazine derivatives invaluable as chemical probes for dissecting complex biological pathways and validating novel drug targets.[7][8] However, the successful application of a chemical probe, particularly in cellular and in vivo models, is critically dependent on its pharmacokinetic profile.[9][10] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount for designing robust experiments and correctly interpreting their results.

This guide provides a comparative analysis of the pharmacokinetic properties of various triazine-based chemical probes. It is designed for researchers, scientists, and drug development professionals to facilitate the informed selection and application of these powerful research tools. We will delve into the structural features that govern their pharmacokinetic behavior, present comparative data, and provide standardized protocols for their evaluation.

The Critical Role of Pharmacokinetics in Chemical Probe Utility

A chemical probe's journey from administration to its biological target is a complex process governed by its pharmacokinetic properties. For a probe to be effective, it must achieve sufficient concentration at the site of action for a duration adequate to elicit a measurable biological response.[9] The key pharmacokinetic parameters that dictate this are:

  • Absorption and Bioavailability (F): The extent and rate at which a compound enters systemic circulation. For orally administered probes, good oral bioavailability is often desirable.

  • Distribution (Vd): The process by which a compound reversibly leaves the bloodstream and enters the tissues. This is influenced by factors like plasma protein binding and lipophilicity. For probes targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial.

  • Metabolism: The biotransformation of a compound, primarily in the liver, by enzymes such as the cytochrome P450 (CYP) family.[11] Metabolic stability determines the compound's half-life.

  • Excretion and Clearance (CL): The irreversible removal of a compound and its metabolites from the body. Clearance rates impact the dosing regimen required to maintain effective concentrations.

A well-characterized pharmacokinetic profile enables the rational design of in vivo experiments, including dose selection and frequency, to ensure that the observed biological effects can be confidently attributed to the intended target modulation.[9]

Comparative Pharmacokinetic Profiles of Triazine-Based Probes

The pharmacokinetic properties of triazine derivatives can be significantly influenced by the specific triazine isomer and the nature of the substituents at the various positions on the ring.

Absorption and Oral Bioavailability

Many triazine-based compounds have demonstrated good oral absorption. For instance, the 1,2,4-triazine derivative 4k , an adenosine A2A antagonist, was found to be rapidly absorbed after oral dosing in rats, exhibiting excellent oral bioavailability (Fpo) of 100%.[12] This is a highly desirable characteristic for a chemical probe intended for in vivo studies requiring oral administration.

Table 1: Oral Pharmacokinetic Parameters of Selected Triazine-Based Probes in Rats

CompoundClassDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Fpo (%)Reference
4k 1,2,4-Triazine10.4-846100[12]

Data for Cmax was not provided in the source material.

The favorable absorption of compounds like 4k can be attributed to a combination of good aqueous solubility and sufficient lipophilicity to permeate the intestinal membrane.

Distribution and Brain Penetration

The distribution of a chemical probe is a critical factor, especially for targets located in specific tissues or organs. Plasma protein binding (PPB) is a key determinant of a compound's free concentration, which is the fraction available to interact with the target.[9] Triazine derivatives with polar substituents, such as a pyridyl nitrogen atom, have been shown to exhibit relatively low plasma protein binding.[12]

For neuropharmacology research, the ability of a probe to penetrate the blood-brain barrier is essential. The 1,2,4-triazine derivative 4k displayed excellent brain penetration in rats, with a brain-to-plasma ratio of 3.2 at 0.5 hours post-intravenous dose.[12] This suggests that this class of compounds can be suitable for targeting CNS proteins. In silico models are also employed to predict brain penetration, with some novel s-triazine derivatives being identified as promising candidates for Alzheimer's disease treatment based on favorable predicted pharmacokinetic characteristics, including brain penetration.[13]

Table 2: Distribution Properties of a 1,2,4-Triazine Probe in Rats

CompoundVolume of Distribution (Vss, L/kg)Plasma Protein Binding (%)Brain/Plasma RatioReference
4k 4.6-3.2[12]

Data for plasma protein binding was not provided in the source material.

Metabolism and Stability

The metabolic stability of a chemical probe dictates its half-life and, consequently, the duration of its biological effect. In vitro assays using liver microsomes are a standard method for assessing metabolic stability.[12] Many 1,2,4-triazine derivatives have shown good stability in rat liver microsomes (RLM).[12] The primary metabolic pathways for triazines often involve N-dealkylation of side chains and hydroxylation.[11]

Table 3: In Vitro Metabolic Stability of a 1,2,4-Triazine Probe

CompoundSystemHalf-life (t1/2, min)Reference
4a Rat Liver Microsomes>60[12]

A longer half-life in liver microsomes generally correlates with lower in vivo clearance and a longer duration of action.

Excretion and Clearance

Clearance is a measure of the body's efficiency in eliminating a drug. The 1,2,4-triazine 4k displayed moderate clearance in rats (42 mL/min/kg).[12] Despite this, due to its large volume of distribution, it maintained an acceptable half-life of 1.2 hours.[12]

Table 4: Clearance and Half-life of a 1,2,4-Triazine Probe in Rats

CompoundClearance (CL, mL/min/kg)Elimination Half-life (t1/2, h)Reference
4k 421.2[12]

This interplay between clearance and volume of distribution highlights the importance of evaluating the complete pharmacokinetic profile rather than individual parameters in isolation.

Experimental Methodologies for Pharmacokinetic Profiling

To ensure the scientific rigor and reproducibility of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assay using Rat Liver Microsomes (RLM)

Rationale: This assay provides a rapid assessment of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s. A longer half-life in this system suggests potentially lower clearance in vivo.

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction buffer containing 100 mM potassium phosphate buffer (pH 7.4).

    • Add the test compound from a stock solution (typically in DMSO) to achieve a final concentration of 1 µM.

    • Add rat liver microsomes (e.g., from a commercial supplier) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation:

    • Pre-warm the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Bioanalysis:

    • Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

G prep Prepare Incubation Mixture (Buffer, Test Compound, RLM) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench process Centrifuge and Collect Supernatant lcms LC-MS/MS Analysis process->lcms data Calculate Half-life (t1/2) lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents (e.g., Rat)

Rationale: This study provides definitive data on a compound's ADME profile in a living organism, which is essential for predicting human pharmacokinetics and designing in vivo efficacy studies.[14]

Protocol:

  • Animal Acclimatization and Housing:

    • Acclimatize male Sprague-Dawley rats (or another appropriate strain) for at least 3 days under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

  • Compound Formulation and Dosing:

    • Formulate the test compound in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) for intravenous (IV) and oral (PO) administration.

    • Divide the animals into two groups: IV and PO.

    • Administer the compound at a specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO). For IV administration, inject into the tail vein. For PO administration, use oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from a cannulated vessel (e.g., jugular vein) or via tail bleeding at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Bioanalysis:

    • Thaw the plasma samples.

    • Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Bioanalysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[14]

    • Parameters include: Cmax, Tmax, AUC, t1/2, CL, and Vd.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analytical Phase formulate Formulate Compound dose_iv IV Dosing Group formulate->dose_iv dose_po PO Dosing Group formulate->dose_po blood_sample Serial Blood Sampling dose_iv->blood_sample dose_po->blood_sample plasma_prep Centrifuge for Plasma blood_sample->plasma_prep store Store Plasma at -80°C plasma_prep->store bioanalysis LC-MS/MS Bioanalysis store->bioanalysis pk_calc Calculate PK Parameters bioanalysis->pk_calc report Generate PK Profile pk_calc->report

Caption: General Workflow for an In Vivo Pharmacokinetic Study.

Conclusion and Future Perspectives

Triazine-based chemical probes are indispensable tools in modern chemical biology and drug discovery. Their utility, however, is intrinsically linked to their pharmacokinetic properties. This guide has highlighted that by strategically modifying the substituents on the triazine core, it is possible to achieve favorable ADME profiles, including high oral bioavailability, good metabolic stability, and excellent brain penetration.

The case of the 1,2,4-triazine derivative 4k demonstrates that a well-designed triazine probe can possess pharmacokinetic properties suitable for demanding in vivo applications.[12] As research progresses, there is a continuing need for the systematic pharmacokinetic characterization of new triazine-based probes. The integration of in silico ADME prediction tools early in the design phase, followed by robust in vitro and in vivo evaluation, will be crucial for developing the next generation of highly effective and reliable chemical probes.[15][16][17] By adhering to the principles and methodologies outlined in this guide, researchers can better harness the power of the triazine scaffold to unravel biological complexity and accelerate the discovery of new therapeutics.

References

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A Comparative Analysis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of effective and selective weed management solutions in agriculture and land management necessitates the continuous exploration of novel herbicidal agents. Within this context, substituted 1,3,5-triazines have long been a cornerstone of chemical weed control, primarily due to their potent inhibition of photosynthesis.[1][2][3][4] This guide provides a comprehensive technical benchmark of a novel triazine derivative, N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, against a panel of established commercial herbicides: Atrazine, Glyphosate, and Paraquat.

This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors. It offers a detailed comparative analysis, grounded in established scientific protocols, to elucidate the potential herbicidal efficacy and mode of action of this novel compound. The experimental frameworks described herein are designed to be robust and reproducible, providing a clear pathway for the evaluation of new herbicidal candidates.

Chapter 1: Understanding the Mechanisms of Action

A thorough benchmarking process begins with a fundamental understanding of the biochemical pathways targeted by each herbicide. The selected compounds for this comparison represent three distinct and critical modes of action in herbicidal science.

The Triazine Class and Photosystem II Inhibition

N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine belongs to the triazine class of herbicides. The herbicidal activity of triazines is primarily attributed to their ability to inhibit photosynthesis.[1][2][5] Specifically, they bind to the D1 protein within Photosystem II (PSII) in the thylakoid membranes of chloroplasts.[1][6] This binding event blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation and, ultimately, leading to plant death through starvation and oxidative stress.[1][7]

Atrazine , a widely used chlorotriazine, serves as our primary comparator within this class.[7][8] Its mechanism of action is well-characterized and involves the same PSII inhibition pathway.[3][8][9]

Caption: Mechanism of Photosystem II inhibition by triazine herbicides.

Glyphosate: Targeting Amino Acid Synthesis

Glyphosate is a broad-spectrum, systemic herbicide that operates through a completely different mechanism.[10][11][12] It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway.[10][13][14] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[10][13] By blocking this enzyme, glyphosate depletes the plant of these vital amino acids, leading to a cessation of growth and eventual death.[14][15]

Caption: Glyphosate's inhibition of the shikimate pathway.

Paraquat: A Photosystem I Electron Diverter

Paraquat is a non-selective contact herbicide known for its rapid action.[16] It acts by diverting electrons from Photosystem I (PSI), the final electron acceptor in the light-dependent reactions of photosynthesis.[16] This diversion of electrons leads to the production of highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4] These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to desiccation and cell death.[4]

Caption: Workflow for the in vitro determination of IC50 for Photosystem II inhibition.

Step-by-Step Protocol:

  • Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source, such as spinach (Spinacia oleracea L.), using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP can be monitored spectrophotometrically.

  • Herbicide Application: Add varying concentrations of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and Atrazine to the reaction mixtures.

  • Photosynthesis Initiation: Illuminate the samples to initiate photosynthesis and monitor the rate of DCPIP reduction by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the percentage of inhibition for each herbicide concentration relative to a control without any herbicide. Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. The IC50 value is the concentration of the herbicide that causes 50% inhibition of the reaction.

Whole-Plant Bioassays

Whole-plant bioassays are essential for evaluating the in vivo efficacy of a herbicide, taking into account factors such as uptake, translocation, and metabolism.

Experimental Workflow:

Caption: Workflow for conducting whole-plant herbicidal bioassays.

Step-by-Step Protocol:

  • Plant Material: Use a dicotyledonous species (e.g., radish, Raphanus sativus) and a monocotyledonous species (e.g., ryegrass, Lolium perenne) to assess the spectrum of activity.

  • Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with standardized soil, light, temperature, and humidity.

  • Herbicide Application:

    • Pre-emergence: Apply the herbicides to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the herbicides as a foliar spray once the plants have reached the 2-3 true leaf stage.

  • Dosage: Use a range of concentrations for each herbicide to determine the dose-response relationship.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by:

    • Visual Phytotoxicity Rating: Score the plants on a scale of 0 (no effect) to 100 (complete death).

    • Biomass Reduction: Harvest the above-ground plant material, dry it, and weigh it to determine the reduction in biomass compared to untreated controls.

  • Data Analysis: Analyze the data to determine the effective dose required to achieve 50% growth reduction (ED50).

Chapter 3: Comparative Performance Data

The following tables summarize the expected comparative data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine and the benchmark herbicides based on the described protocols. Note: The data for N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is hypothetical and for illustrative purposes, based on the known activity of other fluorinated triazine derivatives.

Table 1: In Vitro Photosystem II Inhibition (IC50)

CompoundIC50 (µM)
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine0.85
Atrazine1.20
GlyphosateNot Applicable
ParaquatNot Applicable

Table 2: Whole-Plant Bioassay - Post-Emergence (ED50 in g/ha)

CompoundRadish (Raphanus sativus)Ryegrass (Lolium perenne)
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine150250
Atrazine200300
Glyphosate450400
Paraquat300350

Chapter 4: Discussion and Future Directions

The hypothetical data suggests that N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine exhibits potent inhibitory activity against Photosystem II, potentially exceeding that of Atrazine. This is reflected in both the lower IC50 value in the in vitro assay and the lower ED50 values in the whole-plant bioassays. The presence of the fluorophenyl group may enhance the binding affinity of the molecule to the D1 protein, a hypothesis that warrants further investigation through molecular docking studies.

In comparison to the broad-spectrum herbicides, Glyphosate and Paraquat, the novel triazine compound is expected to demonstrate a more selective herbicidal profile, characteristic of PSII inhibitors. Its efficacy against both a dicot and a monocot species in the whole-plant bioassay is promising, though further testing on a wider range of weed and crop species is necessary to fully characterize its selectivity.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the contribution of the fluorophenyl moiety to the observed herbicidal activity.

  • Metabolism and Environmental Fate: To assess the persistence and degradation of the compound in soil and water.

  • Toxicological Profile: To evaluate its safety for non-target organisms, including mammals, birds, and aquatic life.

Conclusion

This guide outlines a comprehensive framework for the benchmarking of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine against established herbicides. The proposed experimental protocols provide a robust methodology for determining its mechanism of action and comparative efficacy. While the presented data for the novel compound is illustrative, it highlights the potential for this and other novel triazine derivatives to contribute to the development of next-generation herbicides. Rigorous adherence to the scientific principles and protocols detailed herein will be crucial in validating its potential as a valuable tool in modern agriculture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.